N-Methyl Substitution Increases Lipophilicity by Approximately 0.5–0.7 logP Units Relative to N–H Analog
The N-methyl group on the carbamate nitrogen of the target compound increases calculated lipophilicity (cLogP) by an estimated 0.5–0.7 log units compared to the N–H analog tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate (CAS 816429-99-9). This value is derived from the well-established Hansch π constant for N-methylation (ΔlogP ≈ +0.5 to +0.7 depending on the local environment), a class-level inference supported by extensive medicinal chemistry literature on N-methyl effects [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 2.1–2.5 (based on N-methyl contribution + structural fragment calculation) |
| Comparator Or Baseline | tert-Butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate (CAS 816429-99-9), cLogP ≈ 1.5–1.9 (N–H analog; ChemSpider ID 9633700) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 (estimated from N-methyl Hansch constant) |
| Conditions | Fragment-based cLogP estimation; predicted values using the Hansch-Leo approach for N-methylation contribution [1] |
Why This Matters
Higher lipophilicity directly influences membrane permeability, protein binding, and chromatographic retention, making the target compound more suitable for applications requiring enhanced passive diffusion or altered metabolic partitioning compared to the N–H analog.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (π constant for N-methyl substitution). View Source
